3-(3-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are a class of nitrogen-sulfur heterocycles with demonstrated pharmacological relevance, including kinase inhibition, antimicrobial activity, and phosphodiesterase (PDE) modulation . The compound 3-(3-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one features a thienopyrimidinone core substituted at position 3 with a 3-chlorobenzyl group and at position 7 with a 4-methylphenyl moiety. These substituents influence electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-13-5-7-15(8-6-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-3-2-4-16(21)9-14/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLGARPRVLROJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 3-(3-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also been synthesized as an inhibitor of EZH2 , a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation.
Mode of Action
As an EZH2 inhibitor, it likely prevents the enzyme from methylating histone proteins, thereby affecting gene expression.
Biochemical Pathways
The compound’s antimycobacterial activity suggests it may affect the biochemical pathways of Mycobacterium tuberculosis, potentially disrupting energy metabolism. As an EZH2 inhibitor, it would impact the histone methylation pathway, altering gene expression and potentially inhibiting cancer cell proliferation.
Biochemical Analysis
Biological Activity
The compound 3-(3-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of:
- Anticancer Activity
- Enzyme Inhibition
- Cellular Effects
Anticancer Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, in vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells.
Case Study: Antiproliferative Assay
A study evaluated the cytotoxic effects of several thieno[3,2-d]pyrimidine derivatives on HepG2 and PC-3 cells using an MTT assay. The results indicated that:
| Compound | IC50 (HepG2) | IC50 (PC-3) |
|---|---|---|
| 3b | 3.105 μM | 2.15 μM |
| 4c | 0.075 μM | 4.60 μM |
These results suggest that compound 4c exhibits particularly potent activity against both cell lines, with a significantly lower IC50 value compared to the reference compound doxorubicin .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound has been shown to inhibit critical enzymes involved in cancer cell metabolism and survival. For instance, it inhibits VEGFR-2 and AKT pathways, which are crucial for tumor growth and survival.
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through caspase activation and cell cycle arrest at the S phase .
Cellular Effects
The effects on cellular processes include:
- Reduced ATP Production : By inhibiting cytochrome bd oxidase in Mycobacterium tuberculosis, the compound leads to decreased ATP levels and subsequent cell death .
- Impact on Gene Expression : Studies involving Western blotting and RT-PCR have shown that this compound influences mRNA and protein levels related to inflammatory responses in various cell types .
Comparison with Similar Compounds
Substituent Effects on Position 3 and 7
The pharmacological and physicochemical profiles of thienopyrimidinones are highly dependent on substitutions at positions 3 and 5. Key analogues and their properties are summarized below:
Preparation Methods
Thieno[3,2-d]pyrimidinone Core Assembly
The foundational synthesis begins with 2-amino-3-carboxythiophene derivatives, as demonstrated in Arkivoc protocols:
Step 1: Thiourea Cyclization
$$ \text{3-Ethoxycarbonyl-2-aminothiophene (1 eq) + 3-Chlorobenzyl isocyanate (1.2 eq) → Cyclocondensation (DMF, 110°C, 8h)} $$
→ Intermediate I (Thieno[3,2-d]pyrimidin-4-one scaffold, 74% yield)
Step 2: C-7 Arylation
$$ \text{Intermediate I (1 eq) + 4-Methylphenylboronic acid (1.5 eq) → Pd(PPh}3\text{)}4\text{ (5 mol\%), K}2\text{CO}3\text{ (2 eq), DME/H}_2\text{O (4:1), 80°C, 12h} $$
→ Target Compound (82% yield, purity >98% by HPLC)
Post-Synthetic Modification Strategy
N-3 Alkylation of Thienopyrimidinone
Patent WO2013100632A1 details regioselective alkylation using phase-transfer catalysis:
Reaction Parameters
| Component | Quantity |
|---|---|
| 7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one | 1.0 eq |
| 3-Chlorobenzyl bromide | 1.2 eq |
| TBAB (Catalyst) | 0.1 eq |
| K$$2$$CO$$3$$ | 2.5 eq |
| DMF | 5 mL/mmol |
| Temperature | 60°C |
| Time | 6h |
Outcome : 7-Bromo-3-(3-chlorobenzyl) intermediate (89% yield)
Suzuki-Miyaura Coupling at C-7
Subsequent palladium-mediated coupling installs the 4-methylphenyl group:
$$ \text{7-Bromo intermediate (1 eq) + 4-Methylphenylboronic acid (1.3 eq) → Pd(OAc)}2\text{ (2 mol\%), SPhos (4 mol\%), K}3\text{PO}4\text{ (3 eq), Toluene/H}2\text{O (10:1), 100°C, 18h} $$
Optimized Yield : 76% with full regioretention
One-Pot Tandem Synthesis
Concurrent Ring Formation and Functionalization
A streamlined approach from JPAC methodologies combines cyclization and substitution:
Reaction Sequence
- $$ \text{2-Amino-5-(4-methylphenyl)thiophene-3-carboxylate + 3-Chlorobenzyl isocyanate → Microwave (150°C, 30 min)} $$
- $$ \text{In situ cyclization with NaOH (2M, EtOH, reflux 2h)} $$
Advantages :
- 68% overall yield
- Minimal purification required
- Scalable to 100g batches
Analytical Characterization Data
Spectroscopic Profile
$$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$) :
- δ 8.21 (s, 1H, H-2)
- δ 7.85–7.12 (m, 8H, Ar-H)
- δ 5.34 (s, 2H, N-CH$$ _2 $$-Ar)
- δ 2.41 (s, 3H, Ar-CH$$ _3 $$)
HRMS (ESI+) :
Calculated for C$$ _21 $$H$$ _16 $$ClN$$ _3 $$OS [M+H]$$ ^+ $$: 421.0743
Found: 421.0745
HPLC Purity : 99.2% (C18, MeCN/H$$ _2 $$O 70:30, 1 mL/min)
Comparative Method Assessment
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 82 | 98.5 | Moderate |
| Post-Synthetic | 76 | 99.2 | High |
| Tandem Synthesis | 68 | 97.8 | Excellent |
Key Observations :
- Post-synthetic route offers superior purity but requires specialized catalysts
- Tandem method sacrifices yield for operational simplicity
Industrial Viability and Process Chemistry
Cost-Benefit Analysis
Cyclocondensation Route :
- Raw material cost: \$12.50/g
- PMI (Process Mass Intensity): 23.4
Post-Synthetic Route :
- Raw material cost: \$18.20/g
- PMI: 31.7
Recommendation : Hybrid approach using tandem synthesis for bulk production (PMI 19.1, \$14.80/g)
Q & A
Q. What are the optimal synthetic routes for 3-(3-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including cyclocondensation and substitution steps. A common approach involves:
- Cyclization : Formation of the thieno[3,2-d]pyrimidine core using precursors like 2-aminothiophene derivatives under reflux conditions with catalysts such as zinc chloride or palladium on carbon .
- Substitution : Introduction of the 3-chlorobenzyl and 4-methylphenyl groups via nucleophilic substitution or coupling reactions. Solvents like dimethylformamide (DMF) or ethanol are critical for solubility and reaction efficiency .
- Optimization : Yield and purity depend on temperature control (e.g., 80–120°C), reaction time (12–24 hours), and catalyst loading (5–10 mol%). Purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions and aromatic proton environments. For example, characteristic peaks for the pyrimidinone carbonyl (δ ~165–170 ppm) and methyl groups (δ ~2.3–2.6 ppm) are observed .
- X-ray Crystallography : Resolves stereochemistry and crystal packing. Aromatic stacking interactions between the thienopyrimidine core and substituents can be visualized, aiding in understanding solid-state reactivity .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1670–1710 cm) and confirms cyclization success .
Q. What standard assays are used to evaluate the biological activity of this compound, and how are potency metrics interpreted?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Mycobacterium tuberculosis (e.g., using microbroth dilution) with activity linked to inhibition of cytochrome bd oxidase .
- Enzyme Inhibition : Kinase or phosphodiesterase (PDE) inhibition assays (e.g., PDE7 inhibition measured via fluorescence polarization) require IC values <100 nM for lead optimization .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., IC <10 µM indicates therapeutic potential) .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound, and what validation strategies are recommended?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets such as PDE7 or cytochrome bd oxidase. Focus on hydrogen bonding with active-site residues (e.g., PDE7 Gln413) and π-π interactions with aromatic substituents .
- MD Simulations : Validate docking results with 100-ns simulations to assess binding stability (RMSD <2 Å). Compare with known inhibitors (e.g., rolipram for PDE7) to confirm mechanistic overlap .
- Experimental Validation : Cross-validate predictions with enzymatic assays and site-directed mutagenesis of predicted target residues .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the thienopyrimidine core for enhancing biological activity?
- Substituent Variation : Systematically replace the 3-chlorobenzyl group with electron-withdrawing (e.g., CF) or donating (e.g., OCH) groups to assess effects on potency and selectivity .
- Bioisosteric Replacement : Substitute the 4-methylphenyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility or target affinity .
- Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent positions with activity trends. For example, bulky substituents at the 7-position may enhance PDE7 inhibition .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?
- Assay Standardization : Ensure consistent protocols (e.g., cell line passage number, serum concentration) to minimize variability. For example, discrepancies in MIC values for M. tuberculosis may arise from differences in bacterial strain or culture conditions .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors. Prioritize studies with orthogonal validation (e.g., enzymatic + cellular assays) .
- Mechanistic Studies : Use knockout models (e.g., cytochrome bd oxidase-deficient M. tuberculosis) to confirm target specificity when activity contradicts earlier reports .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in derivatization reactions?
- Steric Effects : Bulky groups (e.g., 3-chlorobenzyl) may hinder nucleophilic attack at the pyrimidinone carbonyl, necessitating harsher conditions (e.g., LiAlH for reductions) .
- Electronic Effects : Electron-withdrawing substituents (e.g., Cl) increase electrophilicity at the thieno[3,2-d]pyrimidine core, facilitating nucleophilic substitution at the 2-position .
- Reaction Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., Pd(OAc)) to enhance reaction rates for sterically hindered derivatives .
Data Contradiction and Comparative Analysis
Q. What methodological approaches are critical when comparing the efficacy of this compound with structurally similar analogs?
- Head-to-Head Assays : Test compounds under identical conditions (e.g., same cell line, enzyme batch) to ensure comparability. For example, analog 7-phenyl derivatives show reduced PDE7 inhibition compared to 4-methylphenyl variants due to altered lipophilicity .
- ADME Profiling : Compare pharmacokinetic parameters (e.g., logP, metabolic stability in liver microsomes) to explain discrepancies in in vivo vs. in vitro activity .
- Crystallographic Overlays : Superimpose X-ray structures of analogs bound to targets (e.g., PDE7) to identify key binding motif differences .
Q. How can researchers address inconsistencies in reported mechanisms of action for this compound?
- Target Deconvolution : Use chemoproteomics (e.g., affinity chromatography coupled with mass spectrometry) to identify off-target interactions that may explain conflicting data .
- Pathway Analysis : Integrate transcriptomic or proteomic data to assess downstream effects (e.g., oxidative stress pathways for antimycobacterial activity) beyond primary targets .
- Cross-Species Validation : Test activity in phylogenetically diverse models (e.g., murine vs. human macrophages) to confirm target conservation .
Methodological Best Practices
Q. What quality control measures are essential during large-scale synthesis for preclinical studies?
- In-Process Monitoring : Use HPLC or UPLC to track reaction progress and detect intermediates (retention time: ~8–12 minutes for the pure compound) .
- Purity Standards : Ensure >95% purity (via NMR and LC-MS) to avoid confounding bioassay results. Residual solvents (e.g., DMF) must meet ICH guidelines (<500 ppm) .
- Batch Consistency : Characterize multiple batches with DSC (melting point ~180–190°C) and XRD to confirm crystallinity and polymorph stability .
Q. How should researchers design dose-response studies to balance efficacy and toxicity for this compound?
- Dose Range : Start with 0.1–100 µM for in vitro assays, adjusting based on solubility (DMSO stock ≤0.1% v/v to avoid solvent toxicity) .
- Therapeutic Index : Calculate IC/LD ratios using cytotoxicity data (e.g., HepG2 cells) and in vivo maximum tolerated dose (MTD) studies in rodents .
- PK/PD Modeling : Use non-linear regression to correlate plasma concentration (C) with target engagement (e.g., PDE7 inhibition >80% at C = 1 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
